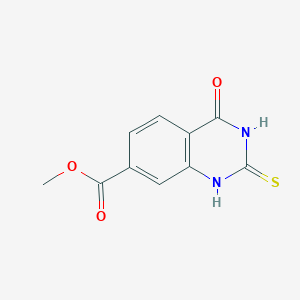

Methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

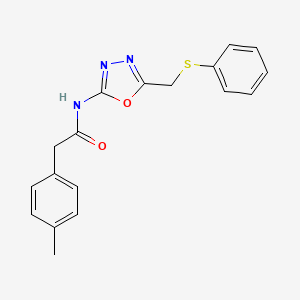

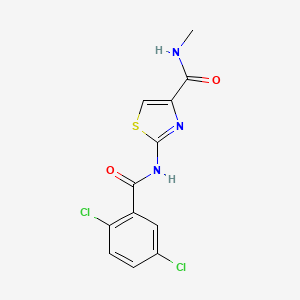

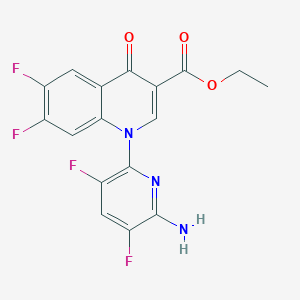

“Methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate” is a chemical compound that belongs to the quinazoline class . Quinazolines are double-ring heterocyclic systems with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . They are known to be linked with various biological activities .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest in many studies . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, which are related to quinazolines, was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

Quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis

The reaction of quinazoline with other compounds has been explored in several studies . For example, the reaction of quinazoline with 2-methylindole, pyrogallol, and 1-phenyl-3-methylpyrazol-5-one in the presence of acid led to the formation of C-4 adducts .科学的研究の応用

Synthesis of Functionalized Quinazolines : Methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate derivatives have been used in the synthesis of functionalized quinazolines. For example, a study by N. Kut, M. Onysko, and V. Lendel (2020) demonstrated the regioselective synthesis of various quinazoline derivatives through intramolecular electrophilic cyclization.

Photochemical Synthesis : A. Budruev et al. (2021) investigated the role of water in the photochemical synthesis of Methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, starting from compounds including this compound. This study highlights the importance of water content in reaction mixtures for optimizing yields (Budruev et al., 2021).

Synthesis of Triazoloquinolines : N. Pokhodylo and M. Obushak (2019) utilized a similar compound in the synthesis of triazoloquinolines, showcasing the versatility of these chemical structures in synthesizing diverse heterocyclic compounds (Pokhodylo & Obushak, 2019).

Computer-Aided Drug Design : S. Danylchenko et al. (2016) conducted computer-aided modeling to predict the biological activity and toxicity of quinazoline derivatives. Their work provides insight into the potential therapeutic applications of these compounds (Danylchenko, Drushlyak, & Kovalenko, 2016).

Synthesis of Quinazoline Derivatives : Further studies, such as those by N. P. Grigoryan (2017) and A. Markosyan et al. (2008), have focused on synthesizing and exploring the properties of various quinazoline derivatives. These studies contribute to a broader understanding of the chemical behavior and potential applications of these compounds (Grigoryan, 2017); (Markosyan et al., 2008).

Development of Novel Quinazolines : B. Dash et al. (2017) designed and synthesized novel quinazoline derivatives, evaluating them for antimicrobial, analgesic, and anti-inflammatory properties. This study demonstrates the potential of quinazoline derivatives in pharmaceutical applications (Dash et al., 2017).

作用機序

The mechanism of action of quinazoline derivatives is often related to their biological activities . They have been associated with various biological activities such as analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

将来の方向性

特性

IUPAC Name |

methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-15-9(14)5-2-3-6-7(4-5)11-10(16)12-8(6)13/h2-4H,1H3,(H2,11,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUCNRQZWVZMSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2463073.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2463074.png)

![2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2463082.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylpiperazino)-6-methylquinoline](/img/structure/B2463088.png)

![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)